Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl-
Overview
Description
Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- is a derivative of hydantoin, a heterocyclic organic compound. This compound is characterized by the presence of a 2,5-dimethoxybenzyl group and a methyl group attached to the hydantoin ring. Hydantoin derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- typically involves the reaction of 2,5-dimethoxybenzyl chloride with 5-methylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or receptors involved in various biochemical pathways, leading to its observed biological effects. For example, hydantoin derivatives are known to inhibit voltage-gated sodium channels, which can explain their anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxybenzyl chloride
- 2,5-Dimethoxybenzaldehyde
- 2,5-Dimethoxyphenethylamine
Uniqueness
Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- is unique due to the presence of both the hydantoin ring and the 2,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural uniqueness allows for specific interactions with biological targets, which can be exploited in drug development and other scientific endeavors.
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-6-9(18-2)4-5-10(8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGLXMDVAKJMOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940251 | |
Record name | 4-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18776-65-3 | |
Record name | 2,4-Imidazolidinedione, 5-((2,5-dimethoxyphenyl)methyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018776653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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